![molecular formula C₃₆H₃₀Cl₂P₂Pd B122996 Bis(triphenylphosphine)palladium(II)chloride CAS No. 13965-03-2](/img/structure/B122996.png)
Bis(triphenylphosphine)palladium(II)chloride
Overview
Description
Bis(triphenylphosphine)palladium(II)chloride is a coordination compound of palladium containing two triphenylphosphine and two chloride ligands . It is a yellow solid that is soluble in some organic solvents . It is used for palladium-catalyzed coupling reactions, such as the Sonogashira–Hagihara reaction .
Synthesis Analysis
The synthesis of Bis(triphenylphosphine)palladium(II)chloride can be achieved by the reaction of palladium(II) chloride with triphenylphosphine . This chemical process is represented by the balanced equation: PdCl2 + 2 PPh3 → PdCl2(PPh3)2 .Molecular Structure Analysis
Bis(triphenylphosphine)palladium(II)chloride is a square planar coordination compound . Many analogous complexes are known with different phosphine ligands .Chemical Reactions Analysis
Bis(triphenylphosphine)palladium(II)chloride is an efficient cross-coupling catalyst for C-C coupling reactions, such as Negishi coupling, Suzuki coupling, Sonogashira coupling, and Heck coupling reaction .Physical And Chemical Properties Analysis
Bis(triphenylphosphine)palladium(II)chloride is a yellow solid that is soluble in some organic solvents . It is insoluble in water but soluble in benzene and toluene .Scientific Research Applications
Catalyst for Stille Coupling
This compound is used as a catalyst for the synthesis of conjugated polymers via Stille coupling . The Stille reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds.
Catalyst for Suzuki Coupling
It is also used in Suzuki coupling reactions . The Suzuki reaction is an organic reaction, classified as a coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex.
Catalyst for Sonogashira Coupling
Bis(triphenylphosphine)palladium(II)chloride is applicable to other coupling reactions such as Sonogashira-coupling reactions . The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds.
Catalyst for Synthesis of Diphenylacetylene
It is used as a catalyst in the synthesis of diphenylacetylene . Diphenylacetylene is an organic compound that is often used as a building block in organic synthesis.
Evaluation of Functionalized Silicas
This compound is used as a model catalyst for the evaluation of functionalized silicas for the adsorptive recovery of homogeneous catalysts, via its interaction with the metal center .
Catalyst for Synthesis of Conjugated Polymers
Bis(triphenylphosphine)palladium(II)chloride is generally used as a catalyst for the synthesis of conjugated polymers . Conjugated polymers are a type of polymer where the backbone chain of the molecule has alternating single and double bonds.
Mechanism of Action
Target of Action
Dichlorobis(triphenylphosphine)palladium(II), also known as Bis(triphenylphosphine)palladium(II)chloride, primarily targets carbon-carbon (C-C) bonds in organic compounds . It acts as a catalyst in various coupling reactions, including the Negishi, Suzuki, Sonogashira, Heck, and Stille couplings .
Mode of Action
This compound interacts with its targets by facilitating the formation of C-C bonds. It does this by acting as a catalyst in cross-coupling reactions . The palladium atom in the compound coordinates with the carbon atoms, enabling the coupling of different organic fragments .
Biochemical Pathways
The compound is involved in various biochemical pathways related to the synthesis of complex organic molecules. For instance, it is used in the Stille coupling for the synthesis of conjugated polymers . It is also involved in the Suzuki, Sonogashira, and Heck coupling reactions .
Pharmacokinetics
It is insoluble in water but soluble in toluene and benzene, and slightly soluble in acetone and chloroform .
Result of Action
The primary result of the compound’s action is the formation of new C-C bonds, leading to the synthesis of complex organic molecules . This makes it a valuable tool in organic synthesis, particularly in the pharmaceutical and materials science industries.
Action Environment
The compound’s action, efficacy, and stability are influenced by various environmental factors. For instance, it is stable under normal conditions but should be stored in a cool, dry place to prevent degradation . The reaction conditions, such as temperature and solvent, can also significantly impact the compound’s catalytic activity .
Safety and Hazards
Future Directions
Bis(triphenylphosphine)palladium(II)chloride is a versatile catalyst with wide-ranging applications in organic synthesis, particularly in carbon-carbon cross-coupling reactions . It is also applicable to other coupling reactions such as Suzuki- and Sonogashira-coupling reactions . It is expected to find more applications in the synthesis of complex organic molecules in the future .
properties
IUPAC Name |
dichloropalladium;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHIGQDRGKUECZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15604-37-2 | |
Record name | (SP-4-2)-Dichlorobis(triphenylphosphine)palladium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15604-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
701.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(triphenylphosphine)palladium(II) | |
CAS RN |
13965-03-2, 10199-34-5 | |
Record name | Dichlorobis(triphenylphosphine)palladium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13965-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorobis(triphenylphosphine)palladium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(triphenylphosphine)palladium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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